molecular formula C19H22N4O2 B2615580 N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide CAS No. 1384636-53-6

N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide

Katalognummer B2615580
CAS-Nummer: 1384636-53-6
Molekulargewicht: 338.411
InChI-Schlüssel: RSJGTVFADNZUFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide, also known as CIML-001, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent. CIML-001 is a selective inhibitor of a protein called NLRP3 inflammasome, which plays a crucial role in the immune response and inflammation.

Wirkmechanismus

N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide works by inhibiting the NLRP3 inflammasome, which is a protein complex that plays a crucial role in the immune response and inflammation. The NLRP3 inflammasome is activated by a variety of stimuli, including microbial infection, cellular stress, and environmental toxins. Once activated, the NLRP3 inflammasome triggers the release of pro-inflammatory cytokines, which can lead to tissue damage and disease. This compound inhibits the activation of the NLRP3 inflammasome, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have significant anti-inflammatory effects in a variety of animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and to reduce tissue damage in models of gout, rheumatoid arthritis, and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide is its selectivity for the NLRP3 inflammasome. This selectivity allows for targeted inhibition of the inflammasome without affecting other immune pathways. Another advantage is its potential as a therapeutic agent for a variety of diseases. However, there are also limitations to using this compound in lab experiments. One limitation is the need for specialized equipment and expertise in chemical synthesis. Another limitation is the need for animal models to study the effects of this compound in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide. One direction is the development of more efficient and scalable synthesis methods for this compound. Another direction is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify potential side effects and limitations of its use as a therapeutic agent. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide involves a series of chemical reactions. The starting materials are 3-methylcyclohexanone and indole-2-carboxylic acid, which are reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyanosuccinimide to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine, which is reacted with formic acid to form the formamide. Finally, the formamide is coupled with N-(1-cyano-3-methylcyclohexyl)-2-chloroacetamide to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide has been extensively studied for its potential as a therapeutic agent for a variety of diseases. It has been shown to have anti-inflammatory effects and to be effective in treating inflammatory diseases such as gout, rheumatoid arthritis, and inflammatory bowel disease. This compound has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-5-4-8-19(10-13,12-20)23-17(24)11-21-18(25)16-9-14-6-2-3-7-15(14)22-16/h2-3,6-7,9,13,22H,4-5,8,10-11H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJGTVFADNZUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.